2-Amino-2,3-dimethylbutanoic acid

Catalog No.
S8088828
CAS No.
4378-19-2
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2,3-dimethylbutanoic acid

CAS Number

4378-19-2

Product Name

2-Amino-2,3-dimethylbutanoic acid

IUPAC Name

2-amino-2,3-dimethylbutanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)

InChI Key

GPYTYOMSQHBYTK-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C(=O)O)N

Canonical SMILES

CC(C)C(C)(C(=O)O)N

2-Amino-2,3-dimethylbutanoic acid (CAS 4378-19-2), also known as α-methyl-valine ((αMe)Val), is a non-proteinogenic, Cα,α-disubstituted amino acid. Its defining characteristic is the presence of a gem-dimethyl group at the alpha-carbon, which severely restricts the available backbone dihedral angles (phi/psi) when incorporated into a peptide sequence. This steric hindrance makes it a powerful tool for inducing specific, predictable secondary structures, most notably β-turns and 3(10)-helices, and for significantly enhancing peptide stability against enzymatic degradation. [1]

Substituting 2-amino-2,3-dimethylbutanoic acid with seemingly similar analogs can lead to critical failures in peptide structure and function. Replacement with its proteinogenic counterpart, L-valine, eliminates the crucial α-methyl group, thereby losing the structural rigidity required to enforce a helical or turn conformation. The resulting peptide becomes significantly more flexible and susceptible to proteolytic cleavage. Substitution with another bulky amino acid, tert-leucine (Tle), is also inappropriate; Tle's steric bulk is at the β-carbon, not the α-carbon, leading to different conformational preferences that are more 'structurally versatile' rather than being a strong helix inducer. For applications dependent on a stable, helical structure, such as modulating protein-protein interactions or ensuring metabolic stability, the specific stereochemistry and α,α-disubstitution of (αMe)Val are non-negotiable.

High Propensity for 3(10)-Helical and β-Turn Structures Confirmed by X-ray Crystallography

Unlike proteinogenic amino acids which can adopt a wide range of backbone conformations, 2-amino-2,3-dimethylbutanoic acid ((αMe)Val) strongly directs peptide folding. X-ray diffraction studies of model peptides incorporating L-(αMe)Val show that the residues consistently adopt dihedral angles in the right-handed helical region of the Ramachandran plot. [1] Specifically, tetra- and pentapeptides rich in (αMe)Val were observed to fold into regular, right-handed 3(10)-helices, while tripeptides adopted stable Type I β-turn structures. [1] This contrasts sharply with the conformational flexibility of standard amino acids like valine, which readily participate in β-sheets and other extended structures.

Evidence DimensionPreferred Peptide Secondary Structure
Target Compound DataConsistently forms 3(10)-helices and Type I/III β-turns.
Comparator Or BaselineStandard proteinogenic amino acids (e.g., Valine): Can adopt a wide range of structures including β-sheets and random coils.
Quantified DifferenceQualitatively distinct; forces helical/turn structures where standard residues do not.
ConditionsSolid-state analysis of model oligopeptides via X-ray diffraction.

For researchers designing peptides that must adopt a specific helical or turn conformation to be active, (αMe)Val provides a reliable method to enforce that structure, increasing the probability of successful design.

Class-Defining Proteolytic Resistance via Steric Shielding of the Peptide Backbone

A primary driver for the procurement of Cα,α-disubstituted amino acids is the significant increase in resistance to enzymatic degradation. The α-methyl group of 2-amino-2,3-dimethylbutanoic acid, along with the valine side chain, provides a steric shield that physically blocks the approach of protease enzymes to the adjacent peptide bonds. This structural feature is fundamental to extending the half-life of peptide-based drug candidates in biological systems. Peptides incorporating this residue are expected to have substantially greater stability against common proteases compared to equivalent sequences made with standard, Cα-monosubstituted amino acids like valine.

Evidence DimensionSusceptibility to Proteolytic Cleavage
Target Compound DataSignificantly reduced due to steric hindrance at the α-carbon.
Comparator Or BaselineNatural L-amino acids (e.g., Valine): Readily cleaved by proteases as part of normal biological processes.
Quantified DifferenceNot quantified in a direct head-to-head study, but the principle is a well-established driver for using this entire class of compounds in drug design.
ConditionsIn vivo or in vitro exposure to proteolytic enzymes.

This enhanced stability is critical for developing peptide therapeutics with improved pharmacokinetic profiles, potentially enabling less frequent dosing or oral bioavailability.

Specified as a Non-Interchangeable Component in Patented IL-23 Receptor Peptide Inhibitors

The specific structure of 2-amino-2,3-dimethylbutanoic acid is cited as a required component in patent applications for novel peptide-based therapeutics. For example, in patent WO2024246269A1, which describes peptide inhibitors of the Interleukin-23 (IL-23) receptor for treating inflammatory diseases, 'aMeVal' is explicitly listed as a building block. [1] In such applications, the compound is not a generic bulky residue but a specific key that imparts the required conformation and stability for potent receptor inhibition. Substituting it would constitute a deviation from the protected chemical matter.

Evidence DimensionPrecursor Suitability for Patented Compounds
Target Compound DataExplicitly named as 'aMeVal' (2-amino-2,3-dimethylbutanoic acid) in the composition of matter claims for IL-23R inhibitors.
Comparator Or BaselineOther amino acids: Not specified in the claim, making them unsuitable for synthesizing the patented molecule.
Quantified DifferenceBinary: The compound is either the one specified in the patent or it is not.
ConditionsSynthesis of compounds as described in patent WO2024246269A1.

For any research or development program aiming to build upon or replicate patented compounds, procuring the exact, specified building blocks is an absolute requirement.

Scenario 1: Design of Stapled and Constrained Helical Peptides

When the goal is to mimic an α-helical protein domain to inhibit a protein-protein interaction, the strong helical propensity of (αMe)Val makes it a superior choice over flexible natural amino acids. Its ability to reliably induce and stabilize 3(10)-helical structures is a key advantage in rational peptide design. [1]

Scenario 2: Improving the Metabolic Half-Life of Peptide Drug Candidates

For projects where a peptide lead shows good in vitro activity but is rapidly cleared in vivo, incorporating (αMe)Val can be a key strategy. Its inherent resistance to proteolysis can significantly extend the peptide's circulation time, a critical step in converting a research peptide into a viable therapeutic.

Scenario 3: Synthesis of Advanced Intermediates for IL-23 Pathway Research

In the synthesis of specific, patented inhibitors targeting the IL-23 receptor for research in psoriasis, Crohn's disease, or psoriatic arthritis, this exact amino acid is specified. Using any substitute would result in an off-target molecule and invalidate the experimental link to the patented research. [2]

XLogP3

-1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-23-2023

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